molecular formula C18H11BrO3S2 B2975740 4-bromo-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl thiophene-2-carboxylate CAS No. 433320-85-5

4-bromo-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl thiophene-2-carboxylate

Cat. No.: B2975740
CAS No.: 433320-85-5
M. Wt: 419.31
InChI Key: LDLXFGBPOSPADB-VOTSOKGWSA-N
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Description

4-bromo-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl thiophene-2-carboxylate is a complex organic compound that features a thiophene ring system. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This compound, in particular, is of interest due to its potential biological activities and its role in the synthesis of advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of a phenyl thiophene carboxylate precursor, followed by a condensation reaction with a thiophene-2-yl prop-2-enoyl compound. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming more prevalent in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl thiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reactive sites.

    Substitution: This reaction can replace the bromine atom with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often include controlled temperatures, inert atmospheres, and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

4-bromo-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl thiophene-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-3-(thiophen-2-yl)prop-2-enoyl phenyl thiophene-2-carboxylate
  • 4-chloro-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl thiophene-2-carboxylate

Uniqueness

4-bromo-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl thiophene-2-carboxylate is unique due to its specific substitution pattern and the presence of both bromine and thiophene moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

[4-bromo-2-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrO3S2/c19-12-5-8-16(22-18(21)17-4-2-10-24-17)14(11-12)15(20)7-6-13-3-1-9-23-13/h1-11H/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDLXFGBPOSPADB-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC(=O)C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/C(=O)C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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